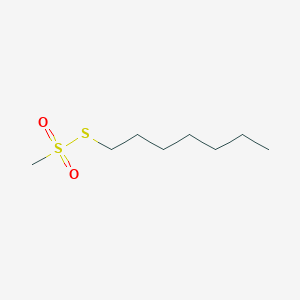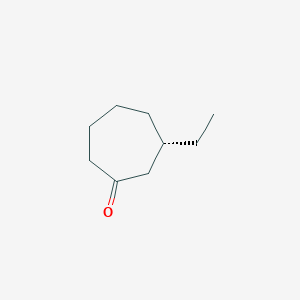
Cycloheptanone, 3-ethyl-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanone, 3-ethyl-, (3S)- is a chiral cyclic ketone with a seven-membered ring structure. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:
Cyclization and Decarboxylation: One common method involves the cyclization and decarboxylation of suberic acid or its esters.
Ring Expansion: Another method involves the ring expansion of cyclohexanone using diazomethane as the methylene source.
Reduction and Alkylation: Cycloheptanone can also be produced by the reduction of cyclohexanone followed by alkylation with ethyl groups under specific conditions.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with different steric and electronic properties.
Tropinone: A bicyclic ketone with distinct structural features and biological activity.
Uniqueness
Cycloheptanone, 3-ethyl-, (3S)- is unique due to its seven-membered ring structure and specific stereochemistry, which can influence its reactivity and interactions in ways that differ from other cyclic ketones. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
201727-84-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(3S)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
UYVYAGKZXABQIC-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H]1CCCCC(=O)C1 |
Kanonische SMILES |
CCC1CCCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


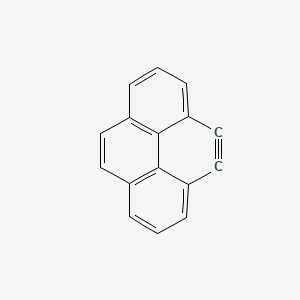
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
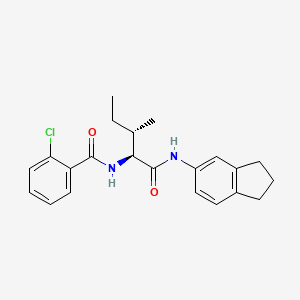
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
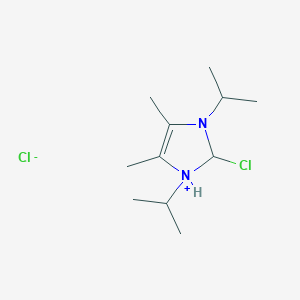
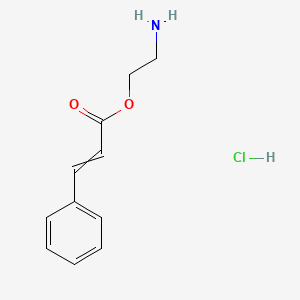
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
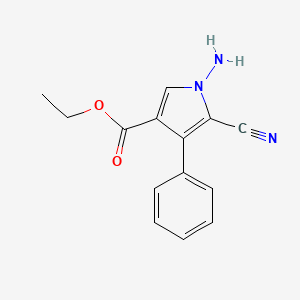
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
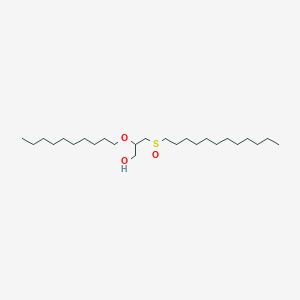


![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
